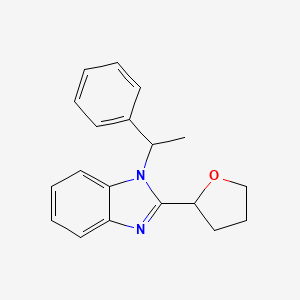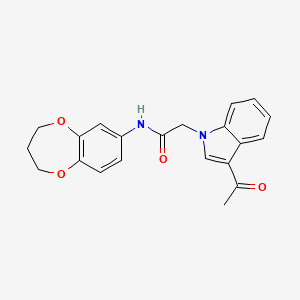![molecular formula C19H19N3O2 B4428813 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4428813.png)
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
説明
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of pyrimidoquinazolines and has been the subject of extensive scientific research due to its promising pharmacological properties.
作用機序
The mechanism of action of 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to activate the adenosine A2A receptor, which plays a role in the regulation of immune function.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. It has also been found to reduce inflammation and pain in animal models of arthritis. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a wide range of biological effects at relatively low concentrations. However, one limitation of using this compound is its relatively complex synthesis, which may limit its availability and use in certain research settings.
将来の方向性
There are several potential future directions for research on 1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound in greater detail, which may lead to the identification of new therapeutic targets. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
科学的研究の応用
1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one has been found to possess a wide range of pharmacological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has also been investigated for its potential use as an antiplatelet agent and as a treatment for Alzheimer's disease.
特性
IUPAC Name |
1-(2-phenoxyethyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-9-4-5-10-17(16)20-19-21(11-6-12-22(18)19)13-14-24-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFUTHZKEUGSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4428730.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4428737.png)
![2-{1-cyclohexyl-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4428741.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428784.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4428809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)